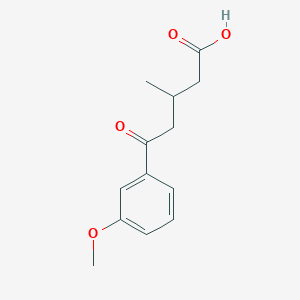

5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid

Description

Properties

IUPAC Name |

5-(3-methoxyphenyl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-9(7-13(15)16)6-12(14)10-4-3-5-11(8-10)17-2/h3-5,8-9H,6-7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOHGLAQCKOYOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC(=CC=C1)OC)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 3-methyl-2-butanone.

Aldol Condensation: The initial step involves an aldol condensation reaction between 3-methoxybenzaldehyde and 3-methyl-2-butanone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.

Dehydration: The intermediate β-hydroxy ketone undergoes dehydration to form an α,β-unsaturated ketone.

Hydrogenation: The α,β-unsaturated ketone is then hydrogenated in the presence of a catalyst such as palladium on carbon to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.

Reduction: Formation of 5-(3-Methoxyphenyl)-3-methyl-5-hydroxypentanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and oxidative damage.

Comparison with Similar Compounds

Structural and Functional Group Variations

The 5-oxopentanoic acid scaffold is highly modular, with substitutions at the 3- and 5-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of 5-Oxopentanoic Acid Derivatives

Key Observations :

- Substituent Effects: Methoxy Groups: The position of methoxy substitution (3- vs. 4-methoxyphenyl) influences electronic properties. The 3-methoxy group in the target compound may enhance solubility via hydrogen bonding compared to the 4-methoxy analog . Amino vs. Ketone Substituents: The amino group in 5-[(3-methylphenyl)amino]-5-oxopentanoic acid introduces hydrogen-bonding capacity, which could alter receptor binding compared to the target compound’s ketone .

Physicochemical Properties

- LogP Values : Brominated derivatives (e.g., ) exhibit higher logP (XLogP3 = 2.5) due to halogen atoms, suggesting greater lipophilicity than the target compound .

Biological Activity

5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid, also known as 5-methoxy-3-methyl-5-oxopentanoic acid, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

This compound is characterized by the presence of a methoxy group on the phenyl ring and a ketone functional group, which contribute to its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 222.24 g/mol. Its physical properties include:

- Appearance : Colorless to light yellow liquid

- Density : Approximately 1.1 g/cm³

- Solubility : Soluble in organic solvents

- Flash Point : Approximately 108.4 °C

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The methoxy substitution enhances lipophilicity, potentially influencing its absorption and distribution in biological systems.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties, which may be relevant for neuroprotective applications. For instance, studies have shown that phenolic compounds can scavenge free radicals, thereby reducing oxidative stress in cells. The antioxidant potential of this compound warrants further investigation.

Anti-inflammatory Effects

In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The structural similarity to known anti-inflammatory agents supports this hypothesis, although specific data on this compound's effects remain limited.

Synthesis and Evaluation

A study focusing on the synthesis of peptidomimetics highlighted the potential of this compound as a scaffold for developing new therapeutic agents . The compound was evaluated for its ability to modulate biological pathways relevant to cancer and metabolic disorders.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential. The following table summarizes the properties and activities of similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 5-Amino-3-methyl-5-oxopentanoic acid | C₁₂H₁₅NO₄ | Potential neuroprotective effects |

| 3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acid | C₁₃H₁₈O₄ | Anti-inflammatory properties |

| (S)-5-Methoxy-3-methyl-5-oxopentanoic acid | C₁₂H₁₄O₄ | Chiral center influences activity |

Future Directions for Research

Despite the promising initial findings regarding the biological activity of this compound, further research is necessary to elucidate its mechanisms of action fully. Key areas for future investigation include:

- In vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.

- Mechanistic Studies : To identify specific molecular targets and pathways influenced by this compound.

- Therapeutic Applications : Exploring its potential in treating conditions such as cancer, neurodegenerative diseases, and metabolic disorders.

Q & A

Basic: What are the optimal synthetic routes for 5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid, and how can reaction conditions be systematically optimized?

Methodological Answer:

Synthesis typically involves a multi-step approach:

- Step 1: Start with a Claisen condensation between 3-methoxyacetophenone and methyl acetoacetate to form the β-ketoester intermediate.

- Step 2: Hydrolysis of the ester group under acidic conditions (e.g., HCl/H₂O) yields the oxopentanoic acid backbone.

- Step 3: Methylation at the C3 position using dimethyl sulfate or iodomethane in the presence of a base (e.g., K₂CO₃).

Optimization Strategies:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂, AlCl₃) to enhance reaction efficiency .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

- Monitoring: Employ TLC and ¹H NMR (e.g., δ 1.29 ppm for methyl groups, δ 177.28 ppm for carbonyl carbons in ¹³C NMR ) to track intermediates .

Basic: What advanced spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC for stereochemical confirmation (e.g., δ 3.8 ppm for methoxy groups, δ 2.4–2.6 ppm for methylene protons adjacent to the ketone) .

- X-ray Crystallography: Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to confirm bond angles and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺: 250.1314 for C₁₃H₁₆O₄) with <2 ppm error .

Advanced: How can density-functional theory (DFT) predict the compound’s reactivity or stability in biological systems?

Methodological Answer:

- Modeling Strategy: Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:

- HOMO-LUMO gaps (predicting electrophilic/nucleophilic sites).

- Solvation energies in water (PCM model) to estimate bioavailability.

- Validation: Compare computed IR spectra with experimental data (e.g., carbonyl stretches ~1700 cm⁻¹) .

Advanced: What in vitro assays are suitable for evaluating its pharmacological activity, given structural analogs?

Methodological Answer:

- Target Selection: Prioritize enzymes with conserved ketone-binding pockets (e.g., 5-lipoxygenase, COX-2) based on analogs like 5-oxo-ETE inhibitors .

- Assay Design:

- Enzyme Inhibition: Use fluorescence-based assays (IC₅₀ determination).

- Cell-Based Models: Test anti-inflammatory activity in neutrophil/eosinophil activation assays (e.g., IL-8/Ca²⁺ flux measurement) .

Advanced: How should researchers resolve contradictions between computational predictions and experimental data (e.g., reaction yields)?

Methodological Answer:

- Root-Cause Analysis:

- Experimental Adjustments: Optimize reaction times or temperatures iteratively (e.g., 12–24 hr reflux in THF) .

Advanced: What strategies improve HPLC-ESI-TOF/MS sensitivity for quantifying trace metabolites?

Methodological Answer:

- Column Choice: Use C18 columns with 1.7 µm particles for high resolution.

- Ionization Optimization: Adjust ESI parameters:

- Internal Standards: Deuterated analogs (e.g., ²H₃-methoxy derivatives) enhance quantification accuracy .

Advanced: How can isotope-labeled derivatives (e.g., ¹³C, ²H) aid in metabolic pathway tracing?

Methodological Answer:

- Synthetic Labeling: Introduce ¹³C at the ketone position via labeled methyl acetoacetate.

- Applications:

Advanced: What experimental conditions accelerate hydrolytic degradation studies?

Methodological Answer:

- Stress Testing:

- Acidic (0.1 M HCl, 40°C) vs. alkaline (0.1 M NaOH, 60°C) hydrolysis.

- Oxidative stress: 3% H₂O₂, UV exposure.

- Analytics: Monitor degradation products via UPLC-PDA at 254 nm. Major degradants include 3-methoxybenzoic acid and levulinic acid derivatives .

Advanced: How to address chirality challenges in enantioselective synthesis?

Methodological Answer:

- Chiral Catalysts: Use Jacobsen’s Mn(III)-salen complexes for asymmetric ketone reductions.

- Resolution: Employ chiral stationary phases (e.g., Chiralpak IA) for preparative HPLC. Validate enantiomeric excess (ee) via circular dichroism .

Advanced: What structural modifications enhance bioactivity while maintaining low toxicity?

Methodological Answer:

- SAR Studies:

- Replace the methoxy group with ethoxy or halogens (e.g., Cl, F) to modulate lipophilicity (logP).

- Introduce α,β-unsaturated ketones for Michael addition-mediated enzyme inhibition .

- Toxicity Screening: Use zebrafish embryos (LC₅₀) and Ames tests for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.